molecular formula C8H13F3O B1443415 1-(Trifluoromethyl)cycloheptanol CAS No. 1248683-84-2

1-(Trifluoromethyl)cycloheptanol

Cat. No. B1443415
M. Wt: 182.18 g/mol
InChI Key: FSAPEXREYIZHBS-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cycloheptanol (CAS# 1248683-84-2) is a useful research chemical . It has a molecular weight of 182.18 and a molecular formula of C8H13F3O .


Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)cycloheptanol is typically conducted in a laboratory setting . The reaction involves the reduction of cycloheptanone using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cycloheptanol includes a seven-membered ring of carbon atoms with a single hydroxyl (-OH) group attached, making it an alcohol . It also contains a trifluoromethyl group (-CF3).


Chemical Reactions Analysis

The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The oxidation of cyclohexane is an essential chemical reaction for the industrial manufacture of cyclohexanol and cyclohexanone .


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cycloheptanol is a polar molecule due to the presence of a hydroxyl group . This allows it to form hydrogen bonds, increasing its boiling point compared to hydrocarbons of similar molecular weight .

Scientific Research Applications

Synthesis and Catalytic Applications

One notable application of 1-(Trifluoromethyl)cycloheptanol is in the synthesis of cycloalkanols through silver-catalyzed ring-opening difluoromethylthiolation/trifluoromethylthiolation reactions. This method demonstrates the compatibility of cycloalkanols, including cycloheptanols, with a variety of common functional groups, facilitating the development of diverse chemical structures (Xu, Wang, Hu, & Shen, 2018).

Photocatalytic Oxidation

The compound also plays a role in photocatalytic studies, where titanium dioxide has been used to investigate the photocatalytic oxidation of cycloalkanols, including cycloheptanol. These studies have shown high conversion rates and selectivity towards the corresponding cycloalkanones, offering insights into the mechanisms of photocatalytic reactions and their potential industrial applications (Mohamed, Ahmed, Mostafa, & Abdel-Wahab, 2008).

Molecular Dynamics and Inclusion Complexes

Research on the inclusion complexes between cycloalkanols, including cycloheptanol, and β-cyclodextrin through NMR experiments and molecular dynamics simulations sheds light on the conformational preferences and stability of these complexes. Such studies contribute to our understanding of molecular interactions and the design of molecular recognition systems (Zubiaur, Federico, Burusco, Beá, Virgili, Sánchez-Ferrando, & Jaime, 2005).

Fluorescence Switching and Material Sciences

In material science, 1-(Trifluoromethyl)cycloheptanol derivatives have been investigated for their potential in creating stimuli-responsive materials. Studies on asymmetric cyano-stilbene derivatives containing trifluoromethyl substituents have revealed reversible [2 + 2] cycloaddition with characteristic fluorescence modulation, indicating applications in developing advanced optical materials and sensors (Chung, You, Huh, An, Yoon, Kim, Lee, & Park, 2009).

Safety And Hazards

1-(Trifluoromethyl)cycloheptanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

There’s a growing interest in the potential applications of 1-(Trifluoromethyl)cycloheptanol, particularly in the fields of medicine and polymer science . It could serve as a starting material for the synthesis of novel drugs or as a monomer in the production of specialized polymers .

properties

IUPAC Name

1-(trifluoromethyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAPEXREYIZHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cycloheptanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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